Hexadecyltrimethylammonium chloride

Catalog No.
S563830
CAS No.
112-02-7
M.F
C19H42ClN
M. Wt
320 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexadecyltrimethylammonium chloride

CAS Number

112-02-7

Product Name

Hexadecyltrimethylammonium chloride

IUPAC Name

hexadecyl(trimethyl)azanium;chloride

Molecular Formula

C19H42ClN

Molecular Weight

320 g/mol

InChI

InChI=1S/C19H42N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1

InChI Key

WOWHHFRSBJGXCM-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]

Solubility

Water solubility: 440 mg/l at 30 °C

Synonyms

1-hexadecyltrimethylammonium chloride, Cetavlon, cetrimide, cetriminium, cetrimonium, cetrimonium bromide, cetrimonium chloride, cetrimonium hydroxide, cetrimonium iodide, Cetrimonium Methosulfate, cetrimonium methyl sulfate, cetrimonium monosulfate, cetyltrimethylammonium bromide, cetyltrimethylammonium chloride, CTAB, CTAOH, hexadecyl trimethyl ammonium bromide, hexadecyl(trimethyl)azanium, hexadecyltrimethylammonium bromide, hexadecyltrimethylammonium octylsulfonate, HTAB cpd, Octylsulfonate, Hexadecyltrimethylammonium

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]

Synthesis of Materials

  • Preparation of Aerogels

    CTAC can act as a template for the synthesis of Polymethylsilsesquioxane (PMSQ) aerogels, which are low-density, highly porous materials with potential applications in catalysis, insulation, and sensors .

  • Mesoporous Silica Formation

    CTAC, in combination with other surfactants like cetyltrimethylammonium bromide (CTAB), can be used to create rod-like mesoporous silica from sodium silicate precursors. These materials possess well-defined pore structures and high surface areas, making them valuable for applications in drug delivery, catalysis, and separation .

  • Synthesis of MCM-41

    CTAC serves as a precursor for synthesizing MCM-41, a type of uniform mesoporous material at room temperature through a two-step sol-gel process. MCM-41 finds applications in catalysis, adsorption, and separation due to its ordered pore structure and large surface area .

Analytical Chemistry

  • Iodine and Iodide Detection: CTAC plays a role in determining the concentration of iodine and iodide in commercial gargle products using luminol chemiluminescence. This method offers a sensitive and selective way to analyze these elements .

Organic Synthesis

  • Catalyst for Chromene Synthesis: CTAC can act as a catalyst in the one-pot synthesis of 2-amino-2-chromenes from aldehydes, malononitrile, and phenols. This method provides a simple and efficient way to synthesize these heterocyclic compounds, which have potential applications in medicinal chemistry .

Hexadecyltrimethylammonium chloride is a quaternary ammonium compound with the molecular formula C19H42ClNC_{19}H_{42}ClN and a molecular weight of approximately 320 g/mol. It appears as a colorless to pale yellow liquid with an odor reminiscent of rubbing alcohol. This compound is notable for its surfactant properties, making it soluble in water and exhibiting a neutral pH around 7. It does not undergo typical acid-base reactions associated with primary, secondary, or tertiary ammonium compounds, which contributes to its stability in various chemical environments .

  • Skin and eye irritation: CTAC can cause skin and eye irritation upon contact. It is essential to wear appropriate personal protective equipment (PPE) while handling CTAC [].
  • Environmental impact: CTAC can be toxic to aquatic organisms. Proper disposal practices are crucial to minimize environmental impact [].

Hexadecyltrimethylammonium chloride primarily participates in reactions typical of quaternary ammonium salts. These compounds can act as catalysts in organic reactions but do not function as oxidizing or reducing agents. They are known to react with acids, leading to the formation of solutions that contain moderate concentrations of hydrogen ions, resulting in a pH less than 7. The neutralization of bases generates heat, although less than that produced by the neutralization of strong inorganic acids . Additionally, they are incompatible with strong oxidizers and reducing agents, such as metal hydrides and alkali metals .

The synthesis of hexadecyltrimethylammonium chloride typically involves the alkylation of trimethylamine with hexadecyl bromide or iodide. The general reaction can be represented as follows:

Trimethylamine+Hexadecyl halideHexadecyltrimethylammonium halide\text{Trimethylamine}+\text{Hexadecyl halide}\rightarrow \text{Hexadecyltrimethylammonium halide}

This reaction occurs under basic conditions to facilitate the substitution reaction, resulting in the formation of hexadecyltrimethylammonium chloride after subsequent treatment with hydrochloric acid to replace the halide ion with chloride .

Hexadecyltrimethylammonium chloride finds extensive use across various fields:

  • Surfactants: Employed in detergents and fabric softeners due to its ability to reduce surface tension.
  • Antimicrobial Agents: Utilized in disinfectants and antiseptic formulations for its bactericidal properties.
  • Emulsifiers: Functions as an emulsifying agent in cosmetic formulations.
  • Phase Transfer Catalysts: Acts as a catalyst in organic synthesis processes.
  • Research: Used in biochemical assays and studies involving membrane interactions .

Studies have indicated that hexadecyltrimethylammonium chloride interacts significantly with biological membranes, influencing membrane fluidity and permeability. Its ability to disrupt lipid bilayers makes it a valuable tool for studying membrane dynamics and drug delivery systems. Furthermore, research has explored its interactions with various biomolecules, including proteins and nucleic acids, which may lead to novel therapeutic applications .

Hexadecyltrimethylammonium chloride shares similarities with other quaternary ammonium compounds but also exhibits unique properties:

Compound NameMolecular FormulaUnique Features
Cetyltrimethylammonium chlorideC1616H3434ClNCommonly used in cosmetics; lower chain length affects properties
Benzalkonium chlorideC1212-C1818H3939ClNMixture of alkylbenzyldimethylammonium chlorides; broader spectrum antimicrobial activity
Dodecyltrimethylammonium chlorideC1212H2727ClNShorter alkyl chain; different solubility characteristics
Octadecyltrimethylammonium chlorideC1818H3939ClNLonger chain; enhanced hydrophobic properties

Hexadecyltrimethylammonium chloride is distinguished by its specific chain length (hexadecyl), which contributes to its unique surfactant and antimicrobial properties compared to other similar compounds .

Physical Description

Hexadecyltrimethylammonium chloride appears as colorless to pale yellow liquid with an odor of rubbing alcohol. Floats or sinks in water. (USCG, 1999)
Liquid

Boiling Point

180 °F at 760 mm Hg (isopropyl alcohol) (USCG, 1999)

Flash Point

69 °F (USCG, 1999)

Density

0.9 at 77 °F (approx.) (USCG, 1999)

LogP

log Kow= 3.23

UNII

UC9PE95IBP

Related CAS

6899-10-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 9 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 3 of 9 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

112-02-7
68002-63-1

Wikipedia

Cetrimonium chloride

Use Classification

Cosmetics -> Preservative

Methods of Manufacturing

PROBABLY BY REACTION OF N-HEXADECYLAMINE WITH METHYL CHLORIDE IN THE PRESENCE OF SODIUM HYDROXIDE; REACTION OF N-HEXADECYLCHLORIDE WITH TRIMETHYLAMINE
n-Hexadecylamine + methyl chloride (quaternisation)
Trimethylamine + cetyl chloride (quaternisation)

General Manufacturing Information

All other chemical product and preparation manufacturing
Oil and gas drilling, extraction, and support activities
Soap, cleaning compound, and toilet preparation manufacturing
Synthetic dye and pigment manufacturing
1-Hexadecanaminium, N,N,N-trimethyl-, chloride (1:1): ACTIVE
Quaternary ammonium compounds, C14-18-alkyltrimethyl, chlorides: ACTIVE
THE PROPERTIES AND USES OF QUATERNARY AMMONIUM COMPD IN COSMETICS, AND ESP IN PRODUCTS FOR THE HAIR, ARE DISCUSSED.

Analytic Laboratory Methods

ASCENDING THIN-LAYER CHROMATOGRAPHY WAS USED TO SEPARATE AND IDENTIFY SURFACTANTS. FLUOROMETRY AND IR SPECTROMETRY WERE USED FOR FURTHER IDENTIFICATION.
LOW RESOLUTION MASS SPECTROMETRY WAS USED TO IDENTIFY THE MAJOR COMPONENTS FROM THERMAL DECOMP OF 4 QUATERNARY AMMONIUM COMPD WITH GERMICIDE AND ANTISEPTIC ACTIVITY. SMALL AMOUNTS OF AMMONIUM SALTS WERE QUICKLY HEATED IN A CURIE-POINT PYROLYZER @ A GAS CHROMATOGRAPHY INLET. THE MIXT OF DECOMP GASES WERE THEN ANALYZED BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY.
A METHOD IS DESCRIBED FOR THE DETERMINATION OF CATIONIC SURFACTANTS, SUC AS CETYLTRIMETHYLAMMONIUM CHLORIDE, IN BIODEGRADATION TEST LIQUORS AND EFFLUENTS CONTAINING ANIONIC SURFACTANTS AND OTHER COMPONENTS WHICH INTERFERE WITH EXISTING COLORIMETRIC PROCEDURES.

Dates

Modify: 2023-08-15

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